4-bromo-N-(3,5-dimethylphenyl)benzamide
Description
4-Bromo-N-(3,5-dimethylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 3,5-dimethylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, particularly those targeting kinase inhibitors such as fibroblast growth factor receptor-1 (FGFR1) .
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
CMCOMBOADGODGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Methoxy vs. Methyl Substitutions
The 3,5-dimethoxyphenyl analogs (e.g., compound C9) exhibit strong FGFR1 inhibition (IC50 = 1.25–2.31 µM) due to hydrogen bonding interactions between methoxy groups and key FGFR1 residues (Glu571, Arg570, Asn659, and Thr658) . In contrast, the 3,5-dimethylphenyl variant lacks oxygen atoms for hydrogen bonding, which may reduce binding affinity.
Halogen Position and Identity
- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : The para-bromo atom enhances steric and electronic interactions in FGFR1’s hydrophobic pockets .
- 3-Bromo-N-(3,5-dimethylphenyl)benzamide (CAS 349405-11-4): The meta-bromo substitution alters molecular geometry, likely reducing complementarity with FGFR1’s active site .
- 4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0): Chlorine’s smaller size may weaken hydrophobic interactions compared to bromine, though this compound is commercially available for industrial applications .
Key Findings from 3,5-Dimethoxyphenyl Analogs (FGFR1 Inhibitors):
Notes:
- Compound C9 showed the highest potency, arresting the cell cycle at G2 phase and inducing apoptosis in NSCLC cells .
- Derivatives with sulfonamido or acrylamido groups at the benzamide 2-position demonstrated improved activity, suggesting this region is critical for FGFR1 binding .
NMR Data Highlights:
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